REACTION_CXSMILES
|
C[N:2]1[CH:7]=[CH:6][CH:5]=[N:4][CH2:3]1.[Mn]([O-])(=O)(=O)=O.[K+].[C:14](=O)([O-:16])[O-:15].[Na+].[Na+]>O>[N:2]1[CH:7]=[CH:6][C:5]([C:14]([OH:16])=[O:15])=[N:4][CH:3]=1 |f:1.2,3.4.5|
|
Name
|
3-Methyl-pyrimidine
|
Quantity
|
9.41 g
|
Type
|
reactant
|
Smiles
|
CN1CN=CC=C1
|
Name
|
|
Quantity
|
26.9 g
|
Type
|
reactant
|
Smiles
|
[Mn](=O)(=O)(=O)[O-].[K+]
|
Name
|
|
Quantity
|
10.6 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[Na+].[Na+]
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
followed by filtration through celite
|
Type
|
WASH
|
Details
|
The filtrate was washed with several portions of DCM and EtOAc before acidification with conc. HCl
|
Type
|
CUSTOM
|
Details
|
The formed precipitate was collected
|
Type
|
WASH
|
Details
|
washed with water
|
Name
|
|
Type
|
product
|
Smiles
|
N1=CN=C(C=C1)C(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.37 g | |
YIELD: CALCULATEDPERCENTYIELD | 11% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |